4-[(2-bromophenyl)methoxy]benzohydrazide
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Overview
Description
4-[(2-bromophenyl)methoxy]benzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a bromobenzyl group attached to a benzohydrazide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenyl)methoxy]benzohydrazide typically involves the reaction of 2-bromobenzyl alcohol with benzohydrazide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ether linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenyl)methoxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Formation of benzohydrazide oxides.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-[(2-bromophenyl)methoxy]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a
Properties
CAS No. |
325798-56-9 |
---|---|
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.17 |
IUPAC Name |
4-[(2-bromophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
InChI Key |
NYJWYUIICROKPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN)Br |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN)Br |
Origin of Product |
United States |
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